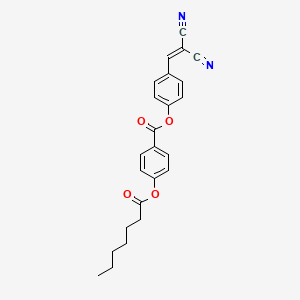
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a dicyanoethenyl group and a benzoate ester linked to a heptanoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 4-(2,2-Dicyanoethenyl)phenyl: This intermediate can be synthesized by the Knoevenagel condensation reaction between 4-formylphenyl and malononitrile in the presence of a base such as piperidine.
Preparation of 4-(heptanoyloxy)benzoic acid: This can be achieved by esterification of 4-hydroxybenzoic acid with heptanoic acid using a catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron transfer reactions, while the benzoate ester can undergo hydrolysis under physiological conditions. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dicyanoethenyl)phenyl benzoate
- 4-(2,2-Dicyanoethenyl)phenyl 4-methoxybenzoate
- 4-(2,2-Dicyanoethenyl)phenyl 4-(octanoyloxy)benzoate
Uniqueness
4-(2,2-Dicyanoethenyl)phenyl 4-(heptanoyloxy)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the heptanoyloxy group enhances its lipophilicity, making it more suitable for applications in hydrophobic environments compared to its analogs.
Properties
CAS No. |
78016-54-3 |
|---|---|
Molecular Formula |
C24H22N2O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)phenyl] 4-heptanoyloxybenzoate |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-4-5-6-23(27)29-21-13-9-20(10-14-21)24(28)30-22-11-7-18(8-12-22)15-19(16-25)17-26/h7-15H,2-6H2,1H3 |
InChI Key |
VCLDIPWKAVQDET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















